4-(6-Fluoroquinolin-2-yl)phenol;2,4,6-trinitrophenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Fluoroquinolin-2-yl)phenol typically involves the introduction of a fluoro group into the quinoline ring, followed by the attachment of a phenol group. This can be achieved through various organic synthesis techniques, including nucleophilic aromatic substitution and electrophilic aromatic substitution.
For 2,4,6-trinitrophenol, the preparation involves the nitration of phenol using concentrated nitric acid in the presence of sulfuric acid. This process introduces nitro groups at the 2, 4, and 6 positions of the phenol ring .
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol (picric acid) is typically carried out through the nitration of phenol using a mixture of concentrated nitric and sulfuric acids. This method is efficient and yields high purity picric acid .
Chemical Reactions Analysis
Types of Reactions
4-(6-Fluoroquinolin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro groups in 2,4,6-trinitrophenol can be reduced to amines.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride can be used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminophenols and other reduced derivatives.
Substitution: Halogenated phenols and quinolines.
Scientific Research Applications
4-(6-Fluoroquinolin-2-yl)phenol;2,4,6-trinitrophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Used in the production of dyes, explosives, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(6-Fluoroquinolin-2-yl)phenol;2,4,6-trinitrophenol involves its interaction with various molecular targets. The fluoroquinoline moiety can intercalate with DNA, inhibiting DNA replication and transcription. The nitro groups in 2,4,6-trinitrophenol can undergo redox reactions, generating reactive oxygen species that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler aromatic compound with a hydroxyl group.
Quinoline: A heterocyclic aromatic compound without the fluoro or phenol groups.
2,4-Dinitrophenol: A nitroaromatic compound with two nitro groups instead of three
Uniqueness
4-(6-Fluoroquinolin-2-yl)phenol;2,4,6-trinitrophenol is unique due to the combination of a fluoroquinoline and a trinitrophenol moiety. This dual structure imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
89562-54-9 |
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Molecular Formula |
C21H13FN4O8 |
Molecular Weight |
468.3 g/mol |
IUPAC Name |
4-(6-fluoroquinolin-2-yl)phenol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C15H10FNO.C6H3N3O7/c16-12-4-8-15-11(9-12)3-7-14(17-15)10-1-5-13(18)6-2-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-9,18H;1-2,10H |
InChI Key |
VQDDOBMUFBXTSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C2)C=C(C=C3)F)O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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